molecular formula C10H10N2O3 B3051275 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione CAS No. 32533-76-9

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione

Cat. No.: B3051275
CAS No.: 32533-76-9
M. Wt: 206.2 g/mol
InChI Key: HRUQFAAWUDHYBX-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione is a novel, synthetically derived hydantoin derivative intended for research and development purposes. Compounds based on the imidazolidine-2,4-dione scaffold, commonly known as hydantoins, are extensively investigated for their significant biological activities . This particular compound, featuring a phenyl substituent at the N-1 position and a methyl group at the 3 position, is of high interest in antimicrobial research. Recent studies on similar 3,5-disubstituted imidazolidine-2,4-diones have demonstrated promising activity against a range of clinical pathogens, including gram-positive and gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as fungi like Candida albicans . The structural motif of the hydantoin ring is a privileged scaffold in medicinal chemistry, associated with a wide spectrum of pharmacological properties, which makes this compound a valuable candidate for the development of new therapeutic agents . Researchers can utilize this chemical to explore structure-activity relationships (SAR), mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules. The product is provided strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQFAAWUDHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340441
Record name 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32533-76-9
Record name 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenylglycine with formaldehyde and subsequent oxidation . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Cyclization of N-phenylglycine with formaldehyde , followed by oxidation.
  • Use of continuous flow reactors for industrial-scale synthesis, optimizing yields and purity through advanced purification techniques like crystallization and chromatography.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness in inhibiting the growth of various pathogens and cancer cell lines, suggesting its utility as a therapeutic agent.

Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the imidazolidine ring may interact with enzymes and receptors, modulating their functions.

Agricultural Applications

Herbicide and Fungicide
this compound has been identified as an effective herbicide and fungicide. Its mechanism typically disrupts metabolic pathways in target organisms, leading to growth inhibition or cell death. This makes it a promising candidate for agricultural applications aimed at pest control.

Case Studies

  • Anticancer Activity Study
    A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of prostate cancer cells in vitro. The study highlighted its potential as a lead compound for developing new cancer therapies .
  • Agricultural Efficacy Trials
    Field trials conducted to assess the herbicidal activity of the compound showed significant reductions in weed populations without adversely affecting crop yields. These trials support its application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The imidazolidine ring can interact with enzymes and receptors, modulating their function. The phenyl group can participate in π-π interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Multicomponent reactions (e.g., ) offer efficiency, while Strecker syntheses () enable diverse aryl substitutions.
  • Biological Activity : Substituents at position 5 significantly influence activity. For example, IM-7 (bulky isopropyl group) shows cardiovascular effects, whereas IM-3 (ethyl group) exhibits CNS modulation .

Comparison with Thiazolidine-2,4-diones

Thiazolidine-2,4-diones, though structurally distinct (sulfur atom at position 1), share similar pharmacological relevance. Notable examples include:

  • 5-(3-MeO-Bz)-thiazolidine-2,4-dione (1d) : 84.2% lipoxygenase (LOX) inhibition .
  • 5-(4-OH-Bz)-thiazolidine-2,4-dione (1m) : 23.0% LOX inhibition .

Key Differences :

  • Electronic Effects : The hydroxy group in 1m reduces activity compared to methoxy (1d), suggesting electron-donating groups enhance LOX inhibition .

Mechanistic and Stability Considerations

  • Hydrogen Bonding : The 5-hydroxy group in the target compound may form intramolecular hydrogen bonds with the ketone at position 4, stabilizing the ring conformation .
  • Synthetic Pathways : Multicomponent reactions (e.g., ) often proceed via intermediates such as α-ketoamide adducts, while Strecker syntheses involve cyanide-mediated cyclization .
  • Stability : Alkoxy substituents (e.g., ethoxy in ) may confer hydrolytic stability compared to hydroxy groups, which could undergo oxidation or esterification .

Pharmacological Implications

  • Enzyme Inhibition : Thiazolidinediones with electron-withdrawing substituents (e.g., halogens) show moderate LOX inhibition (~46–49%), while hydroxy-substituted analogs exhibit reduced activity . This suggests the target compound’s hydroxy group may require optimization for enzyme-targeted applications.
  • Bioavailability : The hydroxy group could enhance membrane permeability via hydrogen bonding with biological targets, as seen in CNS-active hydantoins (e.g., IM-3) .

Biological Activity

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention for its diverse biological activities. This compound is primarily being investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound features a hydantoin framework, characterized by the presence of a phenyl group and a hydroxyl group. The presence of these functional groups is believed to play a crucial role in its biological activity.

Chemical Formula

  • Molecular Formula : C10H12N2O3
  • CAS Number : 32533-76-9

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition.

In Vitro Studies

A study highlighted the compound's effectiveness against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast)0.67
HCT116 (Colon)0.80
PC3 (Prostate)0.87

The mechanism of action is thought to involve the inhibition of key enzymes and pathways associated with tumor growth, such as histone deacetylases (HDACs) and protein-tyrosine phosphatase 1B (PTP1B), which are crucial in regulating cellular functions related to cancer progression.

The biological activity of this compound can be attributed to:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules.
  • Enzyme Interaction : The imidazolidine ring interacts with various enzymes and receptors.
  • π-π Interactions : The phenyl group participates in π-π interactions, influencing the compound's biological efficacy.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of derivatives of imidazolidine compounds, including this compound. It was found to inhibit BACE activity, which is implicated in Alzheimer's disease pathology. This suggests potential therapeutic applications in neurodegenerative disorders .

Research on Herbicidal Activity

Additionally, the compound has been noted for its herbicidal properties, indicating its potential use in agricultural applications as an effective fungicide and herbicide .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione?

  • Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify optimal conditions. For example, orthogonal arrays can minimize experimental runs while maximizing data output, as suggested in factorial design frameworks . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For crystallographic validation, use single-crystal X-ray diffraction to resolve bond angles and spatial arrangements, as demonstrated in studies of structurally analogous imidazolidinediones . Cross-reference experimental spectral data with PubChem’s computed properties (e.g., InChIKey, SMILES) to confirm molecular identity .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Monitor hydrolysis of the imidazolidinedione ring via LC-MS. Store samples in inert atmospheres (argon) at –20°C, as recommended for sensitive heterocyclic compounds .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Apply density functional theory (DFT) to map energy profiles for key steps like cyclization or hydroxylation. Compare calculated activation energies with experimental kinetic data to validate mechanistic hypotheses. Tools like Gaussian or ORCA are standard for such analyses, aligning with ICReDD’s integration of computational and experimental workflows .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Employ multi-nuclear NMR (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}) to distinguish tautomeric forms or stereochemical ambiguities. For example, discrepancies in carbonyl stretching frequencies (IR) may arise from hydrogen bonding; variable-temperature NMR can confirm dynamic equilibria . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How do substituents on the phenyl ring influence the bioactivity of 5-Hydroxy-3-methyl-1-phenylimidazolidinedione analogs?

  • Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing derivatives with electron-withdrawing/donating groups (e.g., –NO2_2, –OCH3_3). Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ constants or molecular docking scores. Use ANOVA to identify statistically significant trends .

Key Methodological Insights

  • Experimental Design : Integrate combinatorial chemistry with machine learning to prioritize synthetic routes, reducing resource consumption .
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with chemical hygiene plans .
  • Contradiction Management : Apply ab initio molecular dynamics (AIMD) to simulate solvent effects on reaction outcomes, addressing discrepancies between theoretical and experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
Reactant of Route 2
5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione

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